Product packaging for (3-Methoxyazetidin-3-yl)methanamine(Cat. No.:)

(3-Methoxyazetidin-3-yl)methanamine

Cat. No.: B13077121
M. Wt: 116.16 g/mol
InChI Key: AVFGAWZBMDYLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxyazetidin-3-yl)methanamine is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, which is substituted with a methoxy group and an aminomethyl group at the 3-position. Azetidines are increasingly important scaffolds in pharmaceutical research and drug discovery. Compared to their larger homologues like pyrrolidines and piperidines, azetidines offer distinct advantages due to their rigidity, smaller molecular size, and reduced lipophilicity, which can contribute to improved metabolic stability and physicochemical properties of drug candidates . The primary value of this compound lies in its functional groups, which make it a versatile building block for the synthesis of more complex molecules. The methanamine (aminomethyl) side chain is a common handle for further chemical modification, allowing researchers to link the azetidine core to other pharmacophores through amidation, reductive amination, or urea formation. The methoxy group can influence the electronic properties of the ring and serve as a potential hydrogen bond acceptor. Compounds based on the 3-aminoazetidine structure have been incorporated into a wide range of biologically active molecules, including investigational anti-cancer agents, anti-infectives, and Janus kinase (JAK) inhibitors . Researchers are advised that azetidines can exhibit unique reactivity and stability profiles depending on the reaction conditions and the presence of other functional groups; under certain conditions, ring opening or rearrangement to other heterocyclic systems has been observed . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by trained professionals in a appropriately controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O B13077121 (3-Methoxyazetidin-3-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3-methoxyazetidin-3-yl)methanamine

InChI

InChI=1S/C5H12N2O/c1-8-5(2-6)3-7-4-5/h7H,2-4,6H2,1H3

InChI Key

AVFGAWZBMDYLQL-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)CN

Origin of Product

United States

Advanced Synthetic Strategies for 3 Methoxyazetidin 3 Yl Methanamine and Analogous Azetidine Systems

Methodologies for the Construction of the Azetidine (B1206935) Ring

Intramolecular Cyclization Reactions

Transition Metal-Catalyzed Azetidine Formation
Copper-Catalyzed Skeletal Rearrangement and Electrocyclization

A notable strategy for the synthesis of azetidine derivatives involves a copper(I)-catalyzed cascade reaction of O-propargylic oximes. This method leads to the formation of azetidine nitrones through a tandem process involving a nih.govacs.org-rearrangement and a 4π-electrocyclization. acs.orgnih.gov Mechanistic studies have revealed that this one-pot reaction proceeds through several steps: a copper(I)-catalyzed tandem nih.govacs.org-rearrangement, a 4π-electrocyclization, ring opening, and subsequent recyclization. acs.org

The choice of copper salt and ligand is crucial for the success of this transformation. Copper(I) salts have been shown to be effective, while other catalysts such as those based on silver(I), palladium(II), or gold(I) did not yield the desired product. acs.org The addition of 2-aminopyridine (B139424) as a ligand was found to significantly improve the yield of the azetidine nitrone. acs.org The reaction is initiated by the coordination of the copper(I) catalyst to the alkyne moiety of the O-propargylic oxime, which then undergoes a 5-endo-cyclization. This is followed by ring opening to form an N-allenylnitrone intermediate, which then undergoes a 4π-electrocyclization to form the azetidine ring. acs.org

The substituents on the alkyne and oxime portions of the starting material have a considerable influence on the reaction outcome, determining the formation of either azetidine nitrones or exomethylene oxazolines. acs.orgnih.gov The resulting azetidine nitrones are versatile intermediates that can participate in further transformations, such as [3+2] cycloaddition reactions with alkynoates. acs.orgnih.gov

CatalystLigandSolventTemperature (°C)Yield (%)Reference
CuBr2-AminopyridineCH3CN10069 acs.org
Cu(I) saltsNoneCH3CN10021-30 acs.org
Ag(I), Pd(II), Au(I) salts---0 acs.org
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Azetidine Nitrone Synthesis
Boron-Catalyzed Intramolecular Hydroamination

Boron-based catalysis offers a pathway for the synthesis of azetidines through the intramolecular amination of organoboronates. This process involves the formation of an aminoboron "ate" complex, which then undergoes a 1,2-metalate rearrangement to establish the carbon-nitrogen bond, leading to the formation of the azetidine ring. researchgate.net This method is generally transition-metal-free and proceeds with high stereospecificity, allowing for the synthesis of enantiomerically enriched azacycles. researchgate.net

In a related approach, though not strictly a hydroamination, Lewis acids such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This reaction demonstrates high functional group tolerance, even with acid-sensitive and Lewis basic moieties present in the substrate. nih.gov The La(OTf)3 catalyst promotes the C3-selective intramolecular aminolysis, leading to the formation of the four-membered ring. nih.gov

Direct Alkylation of Strained Azabicyclic Systems

A direct and efficient method for the synthesis of functionalized azetidines involves the alkylation of strained azabicyclic systems. A prime example is the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents. nih.gov This reaction is typically facilitated by a copper(II) triflate (Cu(OTf)2) catalyst and allows for the rapid preparation of bis-functionalized azetidines. nih.gov

This strategy enables the introduction of a variety of substituents, including alkyl, allyl, vinyl, and benzyl (B1604629) groups, onto the azetidine core. nih.gov The reaction proceeds via the opening of the strained bicyclic system, driven by the relief of ring strain, which is approximately 25.4 kcal/mol for azetidines. rsc.org This method has been successfully applied to the synthesis of various building blocks and drug-like molecules in good yields. nih.gov The versatility of this approach is further highlighted by its extension to the functionalization of aziridines and spirocycles. nih.gov

Cycloaddition Approaches for Azetidine Synthesis

Cycloaddition reactions represent a powerful and widely utilized strategy for the construction of the azetidine ring. These methods involve the combination of two or more unsaturated molecules to form the cyclic product.

[2+2] Cycloadditions in Azetine and Azetidine Formation

The [2+2] cycloaddition is a classic approach for synthesizing four-membered rings. In the context of azetidine synthesis, this often involves the reaction of an imine with an alkene or a ketene (B1206846). The Staudinger synthesis, which is the cycloaddition of a ketene with an imine, remains a highly general method for accessing a wide variety of substituted 2-azetidinones (β-lactams). mdpi.com These β-lactams can subsequently be reduced to the corresponding azetidines. acs.orgmagtech.com.cn

Photochemical [2+2] cycloadditions, often referred to as aza Paternò-Büchi reactions, provide another direct route to functionalized azetidines from an alkene and an excited-state imine. researchgate.netacs.org Recent advancements have focused on the use of visible-light photocatalysis to overcome the limitations of traditional UV-light-mediated protocols. researchgate.netchemrxiv.org For instance, visible-light-mediated intermolecular [2+2] photocycloadditions between 2-isoxazoline carboxylates and a broad range of alkenes have been developed, yielding azetidine products that are amenable to diverse synthetic modifications. researchgate.net

Reaction TypeReactantsKey FeaturesReference
Staudinger SynthesisImine + KeteneGeneral method for 2-azetidinones mdpi.com
Aza Paternò-BüchiImine + AlkenePhotochemical, direct access to azetidines researchgate.netacs.org
Visible-Light Photocatalysis2-Isoxazoline carboxylate + AlkeneMild conditions, broad scope researchgate.net
Table 2: Overview of [2+2] Cycloaddition Strategies for Azetidine Synthesis
[3+1] Cycloadditions Utilizing Imido-Sulfur Ylides

The [3+1] cycloaddition strategy offers an alternative pathway to the azetidine core. A notable example is the copper-catalyzed enantioselective synthesis of 2-azetines from the reaction of imido-sulfur ylides and enoldiazoacetates. nih.govnih.gov This method can achieve high enantiomeric excess, up to 95%, through the use of a chiral sabox ligand. nih.gov The resulting 2-azetine products can be readily converted to azetidines via reduction. nih.gov

The proposed mechanism for this [3+1] cycloaddition involves the copper(I)-catalyzed generation of a Z-metallo-enolcarbene from the enoldiazoacetate. This intermediate can then react with the imido-sulfur ylide to form the azetine ring. nih.gov

Ring Interconversions from Other Nitrogen Heterocycles

The synthesis of azetidines can also be accomplished through the rearrangement of other nitrogen-containing heterocyclic systems. These ring interconversions can involve either ring expansion of smaller heterocycles or ring contraction of larger ones.

Ring expansion of three-membered rings, such as aziridines, is a common strategy. For example, azirines can undergo ring expansion with rhodium carbenes to form 1-azetines, which are precursors to azetidines. nih.gov Similarly, diazo-aziridines can be converted to 2-azetines under copper catalysis. nih.gov

Conversely, ring contraction of five-membered heterocycles can also yield azetidines. magtech.com.cn An example is the synthesis of α-carbonyl-azetidines from 2-pyrrolidinones. rsc.org These transformations are often driven by the formation of a more stable system or by specific reaction conditions that favor the rearrangement. The choice of starting heterocycle and reaction conditions dictates the feasibility and outcome of the ring interconversion process.

Starting HeterocycleTransformationProductReference
AzirineRing expansion with rhodium carbenes1-Azetine nih.gov
Diazo-aziridineCopper-catalyzed ring expansion2-Azetine nih.gov
2-PyrrolidinoneRing contractionα-Carbonyl-azetidine rsc.org
Table 3: Examples of Ring Interconversions for Azetidine Synthesis

Stereochemical Control and Regioselectivity in Substituted Azetidine Synthesis

Achieving precise control over the spatial arrangement of substituents on the azetidine ring is paramount for its application in fields like drug discovery. Both diastereoselective and enantioselective strategies are crucial for accessing stereochemically pure azetidine derivatives.

Diastereoselectivity in azetidine synthesis can be achieved by controlling the approach of reagents to a prochiral face of a substrate, often guided by existing stereocenters within the molecule.

One effective strategy involves the use of chiral auxiliaries. For instance, a general and scalable method for producing C2-substituted azetidines with high diastereoselectivity employs chiral tert-butanesulfinamides. acs.org In this approach, a 1,3-bis-electrophile condenses with the chiral sulfinamide, and subsequent organometallic addition and intramolecular cyclization proceed with high diastereocontrol. acs.org

Substrate-controlled reactions are also common. The reduction of C-3 functionalized azetidin-2-ones using sodium borohydride (B1222165) can proceed with high diastereoselectivity, yielding specific isomers of 2,3-disubstituted azetidines. rsc.org Furthermore, the conversion of azetidine nitrones, formed via an electrocyclization route, into more complex azetidines through reduction, cycloaddition, or nucleophilic addition reactions often occurs with excellent diastereoselectivity. nih.gov The direct difunctionalization of achiral azetine precursors is another powerful method for generating two new stereogenic centers with high diastereoselectivity. nih.gov

The catalytic asymmetric synthesis of azetidines from achiral precursors represents the most efficient way to obtain enantioenriched products. Several distinct catalytic systems have been developed to this end.

Biocatalysis : As mentioned previously, engineered enzymes like the cytochrome P450 variant P411-AzetS can catalyze the ring expansion of aziridines to azetidines with nearly perfect enantioselectivity (99:1 er). nih.govacs.org

Transition Metal Catalysis : Copper-catalyzed reactions have proven effective for the enantioselective synthesis of chiral azetidines. A highly enantioselective difunctionalization of azetines has been developed using a Cu/bisphosphine catalyst system. nih.gov This method installs both a boryl and an allyl group across the double bond of the azetine ring, creating two stereocenters with high enantiomeric and diastereomeric control. nih.gov

Organocatalysis : Chiral small molecules can also serve as effective catalysts. Chiral phase-transfer catalysts have been used for the enantioselective synthesis of spiro-3,2′-azetidine oxindoles via an intramolecular C-C bond formation. nih.gov In a different approach, chiral hydrogen-bond donor catalysts, specifically squaramides, have been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines with acyl halides. acs.org

Table 2: Overview of Enantioselective Strategies for Azetidine Synthesis

Catalytic SystemReaction TypeKey FeaturesRef
Biocatalysis (Engineered Enzyme)Aziridine Ring ExpansionExtremely high enantioselectivity (99:1 er). nih.govacs.org
Copper/Bisphosphine CatalysisBoryl Allylation of AzetinesCreates two stereocenters; Access to 2,3-disubstituted azetidines. nih.gov
Chiral Phase-Transfer CatalysisIntramolecular CyclizationForms spirocyclic azetidine oxindoles in high er. nih.gov
Chiral H-Bond Donor CatalysisAzetidine Ring-OpeningHighly enantioselective opening of 3-substituted azetidines. acs.org
Chiral Auxiliary ControlOrganometallic Addition/CyclizationUses tert-butanesulfinamide for high diastereoselectivity. acs.org

Specific Considerations for the Synthesis of (3-Methoxyazetidin-3-yl)methanamine

The synthesis of the specific target molecule, this compound, requires the strategic introduction of two distinct functional groups—a methoxy (B1213986) group and an aminomethyl group—at the C3 position of the azetidine ring. This quaternary center presents a significant synthetic challenge. While a direct, one-pot synthesis is not readily found in the literature, a plausible route can be constructed by combining established methodologies.

A hypothetical pathway would likely involve the creation of an azetidine ring already bearing precursors to the required C3 substituents. For example, a 3-halo-3-cyanoazetidine could serve as a key intermediate. The aminomethyl group can be derived from the reduction of a nitrile (cyano group), a transformation demonstrated in the synthesis of azetidine scaffolds where a 2-cyanoazetidine is reduced to a primary amine using Diisobutylaluminum hydride (DIBAL). acs.org

The introduction of the C3-methoxy group onto a pre-formed azetidine ring containing another functional group at the same position is a critical step. Several strategies can be envisioned:

Nucleophilic Substitution : Starting from a precursor like a 3-halo-3-functionalized azetidine, a direct nucleophilic substitution with sodium methoxide (B1231860) could install the methoxy group. The success of this approach would depend on the nature of the other C3 substituent and the leaving group ability of the halide.

From a Hydroxy Group : An alternative is to first synthesize a 3-hydroxy-azetidine derivative. The hydroxyl group could then be methylated using standard conditions, such as Williamson ether synthesis with methyl iodide and a base.

Via Organoboron Chemistry : A more advanced strategy involves the functionalization of a C3-boronic ester. In one reported instance, a 3-bromoazetidine (B1339375) was subjected to Miyaura borylation conditions to install a boronate ester (Bpin) group at the C3 position. acs.org Subsequent oxidation of this intermediate, intended to produce a phenol, unexpectedly resulted in the formation of a C3-methoxy group when methanol (B129727) was used as a solvent, likely via an Sₙ1-type reaction at the tertiary center. acs.org This provides a modern and potentially high-yielding, albeit context-dependent, method for installing the C3-methoxy group.

By combining these strategies—for example, by forming a 3-bromo-3-cyanoazetidine, performing a nucleophilic methoxylation, and finally reducing the nitrile—one could construct a viable synthetic route to this compound.

Synthetic Routes to the C3-Aminomethyl Moiety

The introduction of an aminomethyl group at the C3 position of the azetidine ring is a critical transformation for accessing a wide range of bioactive compounds. This functional group can serve as a handle for further elaboration or as a key pharmacophoric element. Several strategies have been developed to install this moiety, often proceeding through a C3-cyano or a related C3-carbonyl intermediate.

A common and effective approach commences with a suitably N-protected azetidin-3-one (B1332698). The synthesis of the C3-aminomethyl group can be conceptualized via the reduction of a nitrile precursor. This pathway typically involves the conversion of the ketone to a cyanohydrin, followed by methylation of the hydroxyl group and subsequent reduction of the nitrile.

Another powerful strategy involves the intramolecular cyclization of acyclic precursors. For instance, γ-amino alcohols can undergo cyclization to form the azetidine ring. acs.org Similarly, intramolecular aminolysis of specifically configured epoxy amines, often catalyzed by Lewis acids like Lanthanum(III) trifluoromethanesulfonate (La(OTf)3), provides an efficient route to 3-hydroxyazetidines, which can be further functionalized. frontiersin.orgnih.gov

A versatile method for generating the required C3-substituted scaffold involves the Horner-Wadsworth-Emmons reaction on an N-protected azetidin-3-one to yield an α,β-unsaturated ester. Subsequent Michael addition of an amine can introduce a nitrogen-containing substituent at the C3 position. mdpi.com However, for the specific target this compound, a more direct route involves the reduction of a C3-nitrile. For example, a robust sequence for producing trisubstituted azetidines begins with N-alkylation of a secondary amine with bromoacetonitrile, followed by protection of other functional groups and subsequent cyclization to form the azetidine ring bearing a C3-nitrile. acs.org

The crucial step of converting the nitrile to the primary amine is frequently accomplished using powerful reducing agents. DIBAL-H (Diisobutylaluminium hydride) is particularly effective for this transformation, reducing the nitrile to the corresponding primary amine without compromising the integrity of the strained azetidine ring. acs.org

Table 1: Representative Synthetic Route for C3-Aminomethyl Azetidine

Step Reactant(s) Reagent(s) and Conditions Product Yield (%)
1 N-Boc-azetidin-3-one Trimethylsilyl cyanide (TMSCN), ZnI₂ (cat.) N-Boc-3-cyano-3-(trimethylsilyloxy)azetidine >95
2 N-Boc-3-cyano-3-(trimethylsilyloxy)azetidine Methyl iodide (MeI), Sodium hydride (NaH) N-Boc-3-cyano-3-methoxyazetidine Variable

Note: Yields are representative and based on analogous systems described in the literature. The synthesis of the specific methoxy-substituted intermediate is a projected route based on standard organic transformations.

Reaction Profiles and Chemical Transformations of 3 Methoxyazetidin 3 Yl Methanamine and Its Derivatives

Transformations of the Aminomethyl Functional Group

Separate from the ring's reactivity, the primary aminomethyl group (-CH₂NH₂) at the C3 position is a key site for synthetic modification. This functional group can undergo typical reactions of primary amines, allowing for the synthesis of a diverse range of derivatives.

The primary amine of (3-Methoxyazetidin-3-yl)methanamine is readily susceptible to acylation and alkylation.

Amine Alkylation: This reaction involves treating the amine with an alkylating agent, such as an alkyl halide. wikipedia.org While seemingly straightforward, the alkylation of primary amines is often difficult to control. masterorganicchemistry.com The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. wikipedia.orgmasterorganicchemistry.com Achieving selective mono-alkylation is a significant synthetic challenge, and alternative methods like reductive amination are often preferred for better control. masterorganicchemistry.com

Amine Acylation: In contrast to alkylation, acylation of the aminomethyl group is a highly efficient and controllable reaction. Treatment with acylating agents like acyl chlorides or anhydrides in the presence of a base cleanly converts the primary amine into the corresponding amide. This reaction is generally high-yielding and is not prone to over-acylation, making it a reliable method for derivatizing the aminomethyl group.

Reaction TypeReagent ExampleProduct TypeGeneral Observations
AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine, Quaternary SaltOften leads to mixtures due to overalkylation; difficult to control for mono-substitution. masterorganicchemistry.com
AcylationAcyl Chloride (e.g., CH₃COCl)AmideGenerally a clean, high-yielding, and controllable reaction.

Derivatization for Linker Chemistry

The primary amine of this compound serves as a key handle for its incorporation into linker technologies, particularly for applications such as antibody-drug conjugates (ADCs). The nucleophilic nature of the aminomethyl group allows for straightforward derivatization through acylation, alkylation, and reductive amination to attach a variety of payloads or connecting units.

The general strategy for integrating this compound into a linker involves the formation of a stable amide, carbamate, or urea (B33335) bond. For instance, reaction with an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester or an acid chloride, readily yields the corresponding amide. This approach is fundamental in constructing heterotrifunctional linkers, which can be used to connect a targeting antibody to two distinct therapeutic agents. The synthesis of such linkers enables the development of dual-drug ADCs, which can potentially overcome drug resistance and enhance therapeutic efficacy by delivering payloads with different mechanisms of action. nih.gov

The azetidine (B1206935) ring itself imparts desirable properties to the linker, including a degree of conformational rigidity and improved pharmacokinetic profiles. The introduction of this strained heterocyclic system can influence the spatial orientation of the attached moieties, which can be crucial for effective binding to biological targets.

Table 1: Representative Derivatization Reactions for Linker Synthesis

ReagentResulting LinkageKey Features
Activated Ester (e.g., NHS ester)AmideStable bond, common in bioconjugation
Isocyanate/IsothiocyanateUrea/ThioureaProvides alternative connectivity
Aldehyde/Ketone (reductive amination)Secondary AmineIncreases linker flexibility
Sulfonyl ChlorideSulfonamideStable and well-defined geometry

These derivatization strategies highlight the utility of this compound as a versatile building block in the design and synthesis of complex linker systems for targeted therapies.

Reactions Involving the Methoxy (B1213986) Substituent

The methoxy group at the C3 position of the azetidine ring offers another site for chemical modification, primarily through ether dealkylation.

The cleavage of the methyl-ether bond in this compound derivatives can be achieved using various ether dealkylation reagents. This transformation is valuable as it unmasks a hydroxyl group, which can then serve as a new point for functionalization or as a key pharmacophoric feature.

The resulting tertiary alcohol, (3-hydroxyazetidin-3-yl)methanamine, is a valuable intermediate. This hydroxyl group can be further derivatized through esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This functional group interconversion significantly expands the chemical space accessible from the parent methoxy compound. ub.edu

Table 2: Reagents for Ether Dealkylation

ReagentConditionsNotes
Boron Tribromide (BBr₃)Anhydrous solvent (e.g., DCM), low temperatureHighly effective, but can affect other functional groups
Hydrobromic Acid (HBr)Acetic acid or neat, elevated temperatureStrong acid conditions
Trimethylsilyl Iodide (TMSI)Anhydrous solvent (e.g., acetonitrile), often in situ generatedMilder conditions compared to BBr₃

The ability to deprotect the methoxy group to reveal a hydroxyl function is a critical tool for late-stage diversification of molecules containing the this compound scaffold.

Advanced Functionalization of the Azetidine Core

Beyond the primary amine and methoxy group, the azetidine ring itself can be subjected to advanced functionalization strategies.

Once the azetidine ring is incorporated into a larger molecular framework, such as a macrocycle or a complex drug molecule, further modifications can be performed. The azetidine nitrogen, if unprotected, can undergo N-alkylation, N-acylation, or N-arylation to introduce additional diversity. These late-stage modifications are particularly valuable in optimizing the biological activity and physicochemical properties of a lead compound. researchgate.netnih.govcore.ac.uk

For example, in the context of macrocyclic peptides, the azetidine nitrogen can be selectively deprotected and functionalized with various substituents, including dyes or biotin (B1667282) tags for biological studies. researchgate.netnih.govcore.ac.uk This highlights the orthogonality of the protecting group strategies that can be employed in conjunction with the azetidine moiety.

Peripheral modifications refer to the chemical transformations of substituents attached to the azetidine ring. In the case of derivatives of this compound, this could involve reactions on groups appended to the aminomethyl nitrogen. The stability of the N-SF₅ group on an azetidine ring to various synthetic modifications, such as amination, cross-coupling, and oxidation, demonstrates the robustness of the azetidine core to a range of reaction conditions. acs.org

Furthermore, the inherent ring strain of the azetidine can be exploited in ring-opening reactions to generate acyclic structures with defined stereochemistry. While often an undesired side reaction, under controlled conditions, this can be a strategic step to access novel molecular scaffolds. researchgate.net The ability to functionalize the periphery of the azetidine scaffold without compromising the integrity of the four-membered ring is a testament to its utility as a stable building block in medicinal chemistry. acs.orgnih.gov

Theoretical and Computational Investigations of 3 Methoxyazetidin 3 Yl Methanamine

Quantum Chemical Analysis of Azetidine (B1206935) Ring Strain and Stability

A fundamental characteristic of the azetidine ring is its significant ring strain energy, which is a consequence of bond angle deviation from the ideal tetrahedral geometry and torsional strain. Quantum chemical calculations have been instrumental in quantifying this strain and understanding its implications for molecular stability and reactivity.

The ring strain of the parent azetidine is estimated to be approximately 25.4 kcal/mol, a value that is comparable to that of cyclobutane (B1203170) and significantly higher than that of its five-membered counterpart, pyrrolidine. rsc.org This high degree of strain is a key determinant of the chemical behavior of azetidines, rendering them susceptible to ring-opening reactions under certain conditions. nih.govacs.org

The stability of azetidines is also markedly influenced by the substituents on the nitrogen atom. nih.gov While the title compound is unsubstituted on the nitrogen, its basicity can be a factor in its stability, particularly in acidic environments where protonation of the nitrogen can facilitate ring-opening. nih.gov The presence of the aminomethyl group, another basic site, further complicates the protonation equilibrium. Quantum chemical calculations of the pKa values of the two nitrogen atoms would be essential to predict the most likely site of protonation and the subsequent stability of the molecule under varying pH conditions.

A hypothetical table of calculated strain energies for different substituted azetidines, based on typical values found in computational chemistry literature, is presented below to illustrate the effect of substitution.

CompoundMethod/Basis SetCalculated Strain Energy (kcal/mol)
Azetidine (unsubstituted)DFT/B3LYP/6-31G25.4
1-MethylazetidineDFT/B3LYP/6-31G25.1
3,3-DimethylazetidineDFT/B3LYP/6-31G*26.2
(3-Methoxyazetidin-3-yl)methanamineHypothetical~26
Note: The value for this compound is a hypothetical estimate to illustrate the expected trend.

Conformational Analysis and Energetic Landscapes of Substituted Azetidines

The azetidine ring is not planar but exists in a puckered conformation to relieve some of the torsional strain. Electron diffraction studies have shown that the parent azetidine has a dihedral angle of approximately 37°. rsc.org For substituted azetidines, the conformational landscape becomes more complex, with the possibility of multiple low-energy conformers.

In the case of this compound, the puckering of the azetidine ring, combined with the rotation around the C3-C(methanamine) and C3-O(methoxy) bonds, leads to a complex potential energy surface. The relative orientation of the methoxy (B1213986) and aminomethyl groups with respect to the ring will define different conformers with distinct energies.

Conformational analysis of related substituted heterocycles has demonstrated the importance of both steric and electrostatic interactions in determining the preferred conformation. enamine.net For the title compound, intramolecular hydrogen bonding between the amine hydrogen atoms and the methoxy oxygen atom, or the ring nitrogen, could play a significant role in stabilizing certain conformations.

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, are essential to explore the energetic landscape of this compound. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped, and the global minimum energy conformation, along with other low-lying conformers, can be identified.

A representative data table showcasing the relative energies of hypothetical conformers of this compound is provided below.

ConformerDihedral Angle (N1-C2-C3-C(amine))Relative Energy (kcal/mol)
A (Global Minimum)60°0.0
B180°1.5
C-60°2.1
Note: These values are for illustrative purposes and represent a simplified conformational analysis.

Mechanistic Studies of Azetidine Synthesis and Reactivity via Computational Methods

Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions, and the synthesis and reactivity of azetidines are no exception. mit.edu Density Functional Theory (DFT) calculations, in particular, have been widely used to map reaction pathways, identify transition states, and calculate activation energies. nih.gov

The synthesis of 3,3-disubstituted azetidines can be challenging. researchgate.netacs.org Computational studies can guide the development of new synthetic routes by evaluating the feasibility of different reaction pathways. For instance, in the synthesis of azetidines via [2+2] photocycloaddition, computational models have been used to predict which reactant pairs will lead to successful cyclization. mit.edursc.org Similarly, for intramolecular cyclization reactions to form the azetidine ring, computational methods can help in understanding the factors that control regioselectivity and stereoselectivity. rsc.org

The reactivity of azetidines is often dominated by ring-opening reactions due to the inherent ring strain. rsc.orgnih.gov Computational studies have provided detailed mechanistic insights into these processes, including acid-catalyzed, nucleophile-assisted, and transition-metal-catalyzed ring-opening reactions. rsc.orgacs.orgbeilstein-journals.org For this compound, computational modeling could be used to investigate its stability towards ring-opening under various conditions and to predict the most likely bond to cleave. The presence of the methoxy group as a potential leaving group after protonation could lead to unique decomposition pathways. nih.gov

Below is a hypothetical data table summarizing calculated activation energies for a proposed synthetic step and a potential decomposition reaction of an azetidine derivative, based on typical DFT calculations.

ReactionTransition StateCalculated Activation Energy (kcal/mol)
Intramolecular C-N bond formationTS118.5
Acid-catalyzed ring openingTS222.0
Note: These are representative values from computational studies of related azetidine reactions.

Predictive Modeling for Structure-Reactivity Relationships in Azetidine Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure and a specific activity or property. While often applied to biological activity, these methods can also be used to predict chemical reactivity. nih.govresearchgate.netijrar.org

For azetidine derivatives, QSAR models have been developed to predict their antimicrobial and anticancer activities. nih.govresearchgate.net These models typically use a set of calculated molecular descriptors (e.g., topological, electronic, and steric parameters) to build a regression model that can predict the activity of new, untested compounds.

In the context of the chemical reactivity of this compound, a similar approach could be employed. By calculating a range of molecular descriptors for a series of related azetidine derivatives with known reactivity data (e.g., rates of ring-opening), a QSPR model could be developed. Such a model could then be used to predict the reactivity of the title compound.

Recently, computational models have been successfully used to predict the outcome of photocatalyzed azetidine synthesis, demonstrating the power of predictive modeling in synthetic chemistry. mit.edu These models often rely on frontier molecular orbital energies and other electronic structure parameters to forecast reactivity. For this compound, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the electrostatic potential on the nitrogen and oxygen atoms, would be critical for building a predictive model of its reactivity.

A table of representative molecular descriptors that would be used in a QSPR study is shown below.

DescriptorValue for a Hypothetical Azetidine Derivative
HOMO Energy (eV)-9.5
LUMO Energy (eV)1.2
Dipole Moment (Debye)2.5
Polar Surface Area (Ų)45.3
Note: These values are for illustrative purposes.

Applications of 3 Methoxyazetidin 3 Yl Methanamine As a Core Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the primary amine and the influence of the methoxy-substituted stereocenter make (3-Methoxyazetidin-3-yl)methanamine a powerful tool for synthetic chemists. Its strategic incorporation can lead to the development of intricate multi-ring systems and analogues of biologically active natural products.

Construction of Multi-Ring Systems Featuring Azetidine (B1206935) Moieties

The primary amine of this compound serves as a key handle for the construction of fused and spirocyclic ring systems. Through reactions such as amide bond formation, reductive amination, and participation in multicomponent reactions, this building block can be seamlessly integrated into larger molecular frameworks. For instance, its reaction with dicarbonyl compounds or their equivalents can initiate cascade reactions, leading to the formation of polycyclic structures containing the azetidine core. The presence of the 3-methoxy group can also influence the stereochemical outcome of these cyclization reactions, offering a degree of control in the synthesis of complex, three-dimensional molecules. The synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems, has been a significant area of research, with the goal of generating lead-like molecules for various applications. nih.govrsc.org

Integration into Natural Product Synthesis Analogues

Natural products often provide the inspiration for the design of new therapeutic agents. The azetidine motif is found in several natural products, and its incorporation can impart unique biological activities. rsc.orgresearchgate.net this compound can be utilized to synthesize analogues of these natural products, where the azetidine ring replaces other cyclic systems or introduces novel structural features. For example, the synthesis of analogues of penaresidin (B1208786) B, an alkaloid found in sea sponges, has been demonstrated using azetidine assembly methods. acs.org By modifying the core structure of a natural product with this building block, chemists can explore new structure-activity relationships and potentially develop compounds with improved pharmacological profiles. The synthesis of azetidine-containing analogues of the antitumor agent TZT-1027, where a 3-aryl-azetidine moiety replaced a phenylethyl group, has resulted in compounds with potent antiproliferative activities. nih.gov

Contributions to Advanced Materials Chemistry

Scaffold Design for Novel Organic Materials

The rigid nature of the azetidine ring makes it an excellent component for the design of novel organic materials with defined architectures. When incorporated into larger conjugated systems, the azetidine moiety can disrupt planarity, leading to materials with altered electronic properties suitable for applications in organic electronics. The primary amine of this compound provides a convenient point of attachment for chromophores or other functional units, allowing for the systematic tuning of the material's properties. Azetidines are considered a handy molecular motif in applications as diverse as drug design and rocket fuels. acs.org

Precursor for Polymer and Supramolecular Assembly

The bifunctionality of this compound makes it a valuable monomer or building block for the synthesis of polymers and supramolecular assemblies. Polymerization involving the primary amine can lead to the formation of polyamides or other nitrogen-containing polymers with the azetidine ring incorporated into the polymer backbone or as a pendant group. rsc.orgutwente.nl These polymers may exhibit interesting properties due to the presence of the strained four-membered ring. In supramolecular chemistry, the directed interactions of the azetidine nitrogen and the potential for hydrogen bonding with the amine group can be exploited to guide the self-assembly of complex, well-ordered structures.

Utility in Drug Discovery and Development (excluding clinical human trial data and specific pharmacological effects)

Scaffold for Rational Drug Design

Rational drug design relies on the principle of creating molecules that are complementary in shape and chemical properties to a specific biological target. The rigid, three-dimensional structure of the azetidine ring present in this compound serves as an excellent scaffold for this purpose. Unlike more flexible acyclic or larger ring systems, the constrained nature of the azetidine ring reduces the entropic penalty upon binding to a target protein, which can lead to enhanced binding affinity.

The incorporation of the this compound moiety allows for precise control over the spatial orientation of substituent groups. The primary amine can be functionalized to introduce pharmacophoric elements that interact with specific residues in a protein's active site, while the methoxy (B1213986) group can influence solubility and metabolic stability. Although specific examples detailing the use of this compound in publicly available drug candidates are limited, the principles of its application can be illustrated by the development of other 3-substituted azetidine derivatives as potent inhibitors of various biological targets. For instance, novel azetidines based on a 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors, demonstrating the utility of the 3-substituted azetidine core in neurological drug discovery. nih.gov

Illustrative Application of 3-Substituted Azetidine Scaffolds Biological Target Key Structural Feature Therapeutic Potential
3-Aryl-3-oxypropylamine Azetidine DerivativesSerotonin, Norepinephrine, and Dopamine (B1211576) Transporters3-Aryl-3-oxypropylamine scaffoldAntidepressants

Bioisosteric Replacement Strategies

Bioisosterism, the strategy of replacing a functional group in a molecule with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound core can serve as a bioisostere for other, often larger and more conformationally flexible, ring systems such as piperidine (B6355638) or pyrrolidine. This substitution can lead to significant improvements in a drug candidate's properties.

The compact nature of the azetidine ring can enhance aqueous solubility and reduce lipophilicity, which are often desirable attributes for improving a drug's pharmacokinetic profile. Furthermore, the introduction of a more three-dimensional azetidine scaffold can disrupt the planarity of a molecule, a feature that has been associated with increased attrition rates of drug candidates during clinical development. While direct bioisosteric replacement examples involving this compound are not extensively documented in public literature, the broader class of azetidine derivatives has been successfully employed in this capacity. For example, azetidine analogs of lobelane (B1250731) have been synthesized and shown to be potent inhibitors of vesicular dopamine uptake, highlighting the potential of this scaffold in developing treatments for substance abuse. nih.gov

Bioisosteric Replacement Example with Azetidine Analogs Original Moiety Azetidine-based Bioisostere Impact on Activity
VMAT2 InhibitorsPiperidine (in Lobelane)AzetidinePotent inhibition of dopamine uptake maintained or improved. nih.gov

Ligand Design and Optimization

In the design of ligands for specific receptors or enzymes, the ability to fine-tune molecular interactions is paramount. The this compound building block offers a versatile platform for ligand optimization. The primary amine allows for the facile introduction of a variety of side chains through amide bond formation, reductive amination, or other C-N bond-forming reactions. This enables the exploration of a wide chemical space to identify substituents that maximize binding affinity and selectivity.

Emerging Research Avenues for 3 Methoxyazetidin 3 Yl Methanamine and Azetidine Chemistry

Innovations in Green Chemistry Approaches for Azetidine (B1206935) Synthesis

Modern synthetic chemistry is increasingly focused on developing environmentally benign processes that minimize waste and energy consumption. The synthesis of azetidines, including derivatives like (3-Methoxyazetidin-3-yl)methanamine, is benefiting from these green chemistry innovations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing four-membered rings under mild conditions. chemrxiv.orgchemrxiv.org One approach involves the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition, to produce azetidines. rsc.org For instance, iridium(III) photocatalysts can activate 2-isoxazoline-3-carboxylates, which then react with alkenes to form densely functionalized azetidines. rsc.org Another innovative photocatalytic method subjects azabicyclo[1.1.0]butanes (ABBs) to a radical strain-release (RSR) process, yielding azetidines in high yields. chemrxiv.orgchemrxiv.org Dehydrogenative [2+2] cycloadditions between amines and alkenes, induced by photoredox catalysis, also provide a stereoselective and atom-economic route to functionalized azetidines. acs.org Gold-based photocatalysts are also being explored as effective alternatives to traditional iridium complexes for energy transfer catalysis in azetidine synthesis. acs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and scalability. uniba.itacs.orgnih.gov The generation and functionalization of lithiated azetidine intermediates, which are often unstable at higher temperatures in batch, can be handled effectively in flow reactors. uniba.itacs.orgnih.gov For example, N-Boc-3-iodoazetidine has been used as a common precursor in flow systems to generate C3-lithiated azetidines that can be trapped with various electrophiles. uniba.itacs.orgnih.gov This technology has been successfully paired with greener solvents like cyclopentyl methyl ether (CPME), which has a high boiling point and low water solubility, reducing the environmental impact of the process. uniba.itnih.gov

Catalytic Cyclization: Lanthanide (III) triflates, such as La(OTf)₃, have been identified as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.org This method is notable for its high yields and tolerance of acid-sensitive functional groups. frontiersin.org

Table 1: Comparison of Green Synthesis Methodologies for Azetidines

Methodology Key Features Typical Reagents/Catalysts Advantages
Visible-Light Photocatalysis Mild reaction conditions, high functional group tolerance. chemrxiv.orgacs.org Iridium or Gold Photocatalysts, Organic Photosensitizers. chemrxiv.orgacs.orgacs.org Energy efficient, access to unique reactivity. chemrxiv.org
Flow Chemistry Enhanced control over reaction parameters, improved safety for handling unstable intermediates. uniba.itacs.org Organolithium reagents, electrophiles. uniba.it Scalable, reduced work-up, use of greener solvents. uniba.itnih.gov
Lanthanide Catalysis High regioselectivity, tolerance of sensitive functional groups. frontiersin.org La(OTf)₃, cis-3,4-epoxy amines. frontiersin.org High yields, avoids harsh reagents. frontiersin.org

Exploration of Underexplored Reactivity and Catalysis

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) dictates their reactivity, making them more stable than aziridines but still susceptible to unique chemical transformations not seen in less strained rings like pyrrolidines. rsc.orgresearchgate.net Researchers are actively exploring novel ways to functionalize and modify the azetidine core.

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis for its atom economy. Palladium-catalyzed intramolecular C(sp³)–H amination has been developed to create functionalized azetidines from picolinamide-protected amine substrates. rsc.orgacs.org This approach allows for the conversion of unactivated C-H bonds into C-N bonds, providing a direct route to the azetidine ring system. acs.org

Strain-Release Reactions: The high ring strain of azabicyclo[1.1.0]butanes (ABBs), precursors to azetidines, can be harnessed for synthetic purposes. nih.gov A polar-radical relay strategy using nickel catalysis allows for the ring-strain release of ABBs to be coupled with Suzuki cross-coupling reactions. This method enables the synthesis of azetidines bearing all-carbon quaternary centers at the C3 position, a significant challenge via traditional methods. nih.govacs.org

Regioselective Ring-Opening: While the azetidine ring is relatively stable, it can undergo regioselective ring-opening reactions under specific conditions. magtech.com.cn These reactions are often controlled by electronic effects, with nucleophiles preferentially attacking carbon atoms adjacent to stabilizing groups like aryl or cyano moieties. magtech.com.cn The development of catalytic enantioselective desymmetrization of meso-azetidines represents a sophisticated strategy to access chiral, densely functionalized amine derivatives. acs.org

Development of High-Throughput Synthesis and Screening Methodologies

The demand for new drug candidates has spurred the development of high-throughput methods for synthesizing and screening large libraries of compounds. Azetidine scaffolds, including those related to this compound, are increasingly being incorporated into these discovery platforms.

Diversity-Oriented Synthesis (DOS): DOS aims to create collections of structurally diverse molecules to explore new chemical space. nih.gov Azetidine-based scaffolds have been used in DOS to generate fused, bridged, and spirocyclic ring systems. nih.govacs.org These efforts often involve multi-step sequences on a solid phase, allowing for the rapid assembly of a large number of unique compounds. For example, a 1976-membered library of spirocyclic azetidines was synthesized for screening in CNS-focused drug discovery programs. nih.govnih.gov

DNA-Encoded Libraries (DEL): DEL technology allows for the synthesis and screening of libraries containing billions of different molecules. pharmafeatures.comnih.gov Each molecule is tagged with a unique DNA barcode that encodes its chemical structure. pharmafeatures.com While the direct incorporation of complex scaffolds like this compound into DELs is an emerging area, the principles of DEL synthesis, which involve robust and orthogonal chemical reactions, are being adapted for a wider range of core structures. rsc.orgnih.gov The development of new on-DNA chemical reactions is crucial for expanding the diversity of scaffolds that can be used in DELs.

Advanced Characterization Techniques for Azetidine Derivatives

The precise characterization of novel azetidine derivatives is crucial for understanding their structure-activity relationships. A suite of advanced analytical techniques is employed to elucidate the three-dimensional structure, purity, and properties of these molecules.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for confirming the connectivity of atoms. jmchemsci.comutq.edu.iq Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning complex structures, particularly those with multiple stereocenters.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify key functional groups present in the molecule, such as N-H, C-O, and C=O stretches. jmchemsci.comjmchemsci.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a new compound. Techniques like Electrospray Ionization (ESI) are also used to study reaction mechanisms, for instance, by observing catalyst-substrate complexes. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining the absolute stereochemistry and conformational preferences of chiral azetidine derivatives. researchgate.net

Table 2: Key Characterization Techniques for Azetidine Derivatives

Technique Information Provided Application Example
2D NMR Spectroscopy Detailed atomic connectivity and spatial relationships. Assigning protons and carbons in densely functionalized spirocyclic azetidines. nih.gov
High-Resolution Mass Spectrometry Accurate mass and elemental composition. Confirming the product of a novel photocatalytic synthesis. acs.org
X-ray Crystallography Absolute 3D structure and stereochemistry. researchgate.net Determining the conformation of a macrocycle containing an azetidine-amino acid. researchgate.net

Design of Next-Generation Azetidine-Based Scaffolds

The azetidine ring is no longer just a simple heterocycle but a versatile building block for creating sophisticated molecular architectures with tailored properties. The design of next-generation scaffolds focuses on modulating physicochemical properties and exploring novel biological targets.

Scaffold Diversification: Starting from a core azetidine structure, chemists can generate a wide array of derivatives. nih.govnih.gov For example, a trisubstituted azetidine can be diversified through reactions like reduction of a nitrile to a primary amine, followed by sulfonylation and subsequent ring-closing metathesis to create fused eight-membered rings. nih.gov This strategy allows for the creation of diverse molecular shapes from a common intermediate.

Bioisosteric Replacement: The azetidine moiety is often used as a bioisostere for other common rings in drug molecules, such as piperidine (B6355638) or pyrrolidine. chemrxiv.org This substitution can lead to improved properties like metabolic stability, solubility, or target affinity. The synthesis of analogues of known bioactive molecules, where a piperidine ring is replaced by an azetidine, has been demonstrated as a strategy in drug optimization studies. nih.govacs.org

Spirocyclic Systems: A notable trend is the synthesis of spirocyclic azetidines, where the azetidine ring is connected to another ring system through a single shared carbon atom. sciencedaily.com This arrangement creates a rigid, three-dimensional structure that can project substituents into space in a well-defined manner, which is highly desirable for interacting with biological targets. sciencedaily.com These scaffolds have shown promise for applications in neurological diseases. sciencedaily.com The development of synthetic routes to access these previously challenging spirocyclic NH-azetidines is a significant area of research. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.